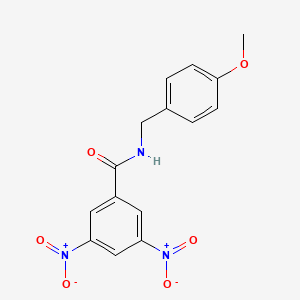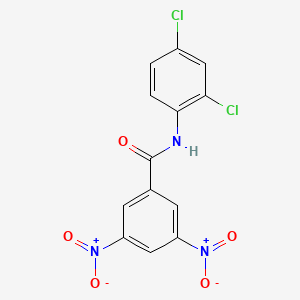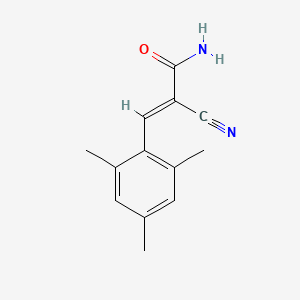![molecular formula C16H21BrCl3NO2 B11989749 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide is a synthetic organic compound with the molecular formula C16H21BrCl3NO2 and a molecular weight of 445.614 g/mol . This compound is known for its unique chemical structure, which includes a bromophenoxy group, a trichloroethyl group, and an octanamide chain. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide typically involves the reaction of 4-bromophenol with trichloroacetyl chloride to form 4-bromophenoxy-2,2,2-trichloroethanol. This intermediate is then reacted with octanoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The trichloroethyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the trichloroethyl group can form covalent bonds with nucleophilic residues. These interactions can lead to the inhibition or modulation of the target protein’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylpropanamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylacrylamide
- 2-(4-bromophenoxy)acetohydrazide
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide is unique due to its combination of a long aliphatic chain (octanamide) with a bromophenoxy and trichloroethyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
Molecular Formula |
C16H21BrCl3NO2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide |
InChI |
InChI=1S/C16H21BrCl3NO2/c1-2-3-4-5-6-7-14(22)21-15(16(18,19)20)23-13-10-8-12(17)9-11-13/h8-11,15H,2-7H2,1H3,(H,21,22) |
InChI Key |
SJZMFSKESUOBNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



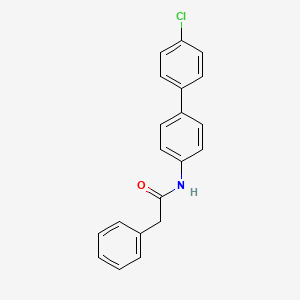
![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)

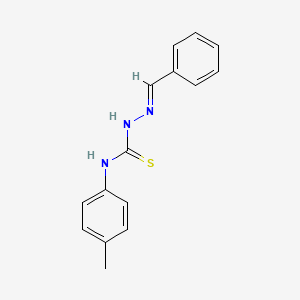
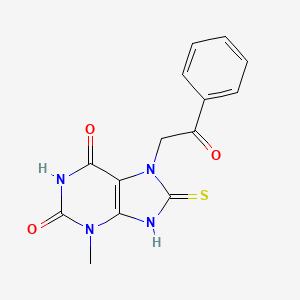


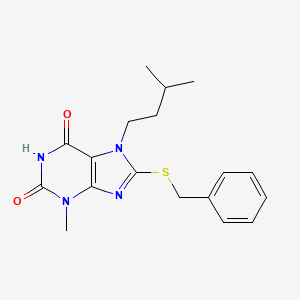
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)
